molecular formula C17H25ClN2O3 B3363875 Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride CAS No. 106572-14-9

Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride

Cat. No.: B3363875
CAS No.: 106572-14-9
M. Wt: 340.8 g/mol
InChI Key: QUQNWMVOJVQOIA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its unique structure, which includes a piperidine ring, a benzoate ester, and a chloride ion. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride typically involves the reaction of ethyl 4-aminobenzoate with 2-piperidin-1-ium-1-ylpropanoyl chloride. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride can be compared with other piperidine derivatives, such as:

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Piperidinone: A piperidine derivative with a ketone functional group.

    Spiropiperidines: Compounds containing a spiro-connected piperidine ring.

Uniqueness

The uniqueness of this compound lies in its combination of a piperidine ring, a benzoate ester, and a chloride ion, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • Piperidine
  • Piperidinone
  • Spiropiperidines

Properties

IUPAC Name

ethyl 4-(2-piperidin-1-ylpropanoylamino)benzoate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.ClH/c1-3-22-17(21)14-7-9-15(10-8-14)18-16(20)13(2)19-11-5-4-6-12-19;/h7-10,13H,3-6,11-12H2,1-2H3,(H,18,20);1H/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQNWMVOJVQOIA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)N2CCCCC2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN2O3-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride
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Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride
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Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride
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Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride
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Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride
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Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride

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